molecular formula C20H17BrFNO4S2 B3579233 N,N-BIS[(BENZENESULFONYL)METHYL]-4-BROMO-2-FLUOROANILINE

N,N-BIS[(BENZENESULFONYL)METHYL]-4-BROMO-2-FLUOROANILINE

Cat. No.: B3579233
M. Wt: 498.4 g/mol
InChI Key: XMFZMPOOOGFCRZ-UHFFFAOYSA-N
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Description

N,N-BIS[(BENZENESULFONYL)METHYL]-4-BROMO-2-FLUOROANILINE is a complex organic compound characterized by its unique structure, which includes a bromine and fluorine atom attached to an aniline ring, and two benzenesulfonyl groups

Preparation Methods

The synthesis of N,N-BIS[(BENZENESULFONYL)METHYL]-4-BROMO-2-FLUOROANILINE typically involves multiple steps. One common method includes the reaction of 4-bromo-2-fluoroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to enhance yield and purity .

Chemical Reactions Analysis

N,N-BIS[(BENZENESULFONYL)METHYL]-4-BROMO-2-FLUOROANILINE undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the bromine and fluorine positions.

    Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.

    Coupling Reactions: The benzenesulfonyl groups can engage in coupling reactions with other aromatic compounds. Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents.

Scientific Research Applications

N,N-BIS[(BENZENESULFONYL)METHYL]-4-BROMO-2-FLUOROANILINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-BIS[(BENZENESULFONYL)METHYL]-4-BROMO-2-FLUOROANILINE involves its interaction with specific molecular targets. The benzenesulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine and fluorine atoms may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects .

Comparison with Similar Compounds

N,N-BIS[(BENZENESULFONYL)METHYL]-4-BROMO-2-FLUOROANILINE can be compared with other similar compounds, such as:

Properties

IUPAC Name

N,N-bis(benzenesulfonylmethyl)-4-bromo-2-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrFNO4S2/c21-16-11-12-20(19(22)13-16)23(14-28(24,25)17-7-3-1-4-8-17)15-29(26,27)18-9-5-2-6-10-18/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFZMPOOOGFCRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CN(CS(=O)(=O)C2=CC=CC=C2)C3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrFNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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